N-(2-cyclohex-1-en-1-ylethyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
Overview
Description
N-(2-cyclohex-1-en-1-ylethyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O6S2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyclohex-1-en-1-ylethyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclohex-1-en-1-ylethyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure
The compound, with the chemical formula C16H18N2O5S2, has a complex structure combining benzene, thiazolidine, and sulfonamide moieties. It is synthesized from N-arenesulfonyl-2-(cycloalk-1-en-1-yl)-6-methylphenylglycines through a series of reactions involving halogen substitution and cyclization .
a. Biochemical Processes Inhibition: Certain benzoxazocines inhibit biochemical processes within cells. Their potential as enzyme inhibitors or modulators makes them valuable for drug discovery and development .
b. Anti-thrombotic Properties: Some benzoxazocines demonstrate anti-thrombotic effects. These compounds could play a role in preventing blood clot formation and managing thrombotic disorders .
c. Analgesic and Central Nervous System Modulation: Benzoxazocines have been explored as analgesic agents and central nervous system (CNS) modulators. Their impact on pain perception and CNS function warrants further investigation .
d. Metal Complexes: Metal complexes derived from benzoxazocines have been reported. These complexes may have applications in catalysis, materials science, or medicinal chemistry .
e. Polymer Additives: Benzoxazocines find use as polymer additives. Their incorporation into polymers can enhance material properties, stability, or reactivity .
f. Natural Sources: An alkaloid with a benzoxazocin-5-one structure has been isolated from the aerial parts of Peristrophe lanceolaria, highlighting the presence of related compounds in nature .
Stereochemistry and Atropisomerism
Benzoxazocines with stereogenic elements may exhibit atropisomerism. The equilibrium mixture of axial diastereoisomers or irreversible transformation to thermodynamically more stable stereoisomers affects their behavior .
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S2/c1-26-16-8-7-15(20-18(21)10-12-27(20,22)23)13-17(16)28(24,25)19-11-9-14-5-3-2-4-6-14/h5,7-8,13,19H,2-4,6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRXKRDWPCPJGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCCC3=CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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